molecular formula C20H19N5O6S B14116030 N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B14116030
M. Wt: 457.5 g/mol
InChI Key: CFOIGWXDQRTJSA-UHFFFAOYSA-N
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Description

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields of science. This compound features a unique structure that includes a pyrimidine ring, a nitrobenzyl group, and a dimethoxybenzamide moiety, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate pyrimidine derivative and a benzyl thioether. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like glacial acetic acid or N,N-dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product. The optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications in medicinal chemistry.

Scientific Research Applications

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-[(3-nitrobenzyl)thio]-5-pyrimidinecarboxylate
  • Thiazolidine derivatives
  • Hydrazone-Schiff bases

Uniqueness

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C20H19N5O6S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H19N5O6S/c1-30-14-7-6-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-4-3-5-13(8-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27)

InChI Key

CFOIGWXDQRTJSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N)OC

Origin of Product

United States

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